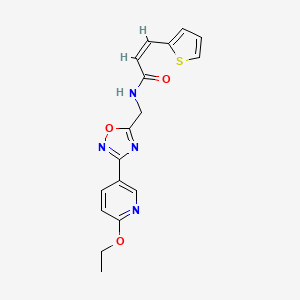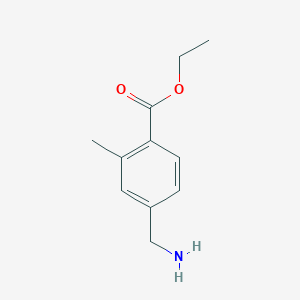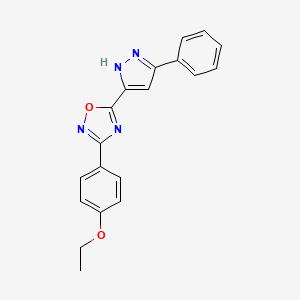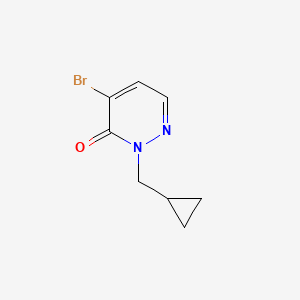
3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27F3N4O3 and its molecular weight is 488.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to "3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione" have been synthesized and evaluated for their antimicrobial properties. For instance, substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones demonstrated promising antibacterial and antifungal activities in vitro against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Ravi R. Vidule, 2011).
Synthesis and Structural Analysis
The synthesis methods for compounds within this chemical class often leverage microwave-assisted, solvent-free techniques, significantly improving reaction times, yields, and stereocenter integrity. These methods facilitate the preparation of derivatives that are integral in pharmaceutical applications (P. Cledera et al., 2007). Such synthetic advancements underscore the importance of this compound in the exploration and development of new medicinal agents.
Cytotoxic Evaluation for Cancer Therapy
Novel quinazolinone derivatives structurally related to the compound have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibited cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting the therapeutic potential of this chemical class in oncology (Safoora Poorirani et al., 2018).
Herbicidal Activity
The chemical framework of "this compound" and its derivatives also extend into agrochemical research. Novel 1-phenyl-piperazine-2,6-diones, for instance, have been synthesized and identified to possess significant herbicidal activity, offering a new avenue for the development of agrochemicals (Bin Li et al., 2005).
Stability under Stressful Conditions
The stability of related quinazoline derivatives under stress conditions has been a subject of study, revealing insights into the durability of these compounds in various environmental factors, such as high temperature and light. This research is crucial for the development of pharmaceutical substances that are stable and effective under various storage and usage conditions (T. Gendugov et al., 2021).
Propriétés
Numéro CAS |
892267-00-4 |
|---|---|
Formule moléculaire |
C25H27F3N4O3 |
Poids moléculaire |
488.511 |
Nom IUPAC |
3-pentyl-7-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H27F3N4O3/c1-2-3-4-10-32-23(34)20-9-8-17(15-21(20)29-24(32)35)22(33)31-13-11-30(12-14-31)19-7-5-6-18(16-19)25(26,27)28/h5-9,15-16H,2-4,10-14H2,1H3,(H,29,35) |
Clé InChI |
KGBBLUQMMSNQDM-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)NC1=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2739840.png)


![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2739844.png)
![2-((4-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2739845.png)
![5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B2739851.png)
![4-[benzyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2739853.png)
![N-(2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2739855.png)


![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2739859.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2739860.png)
![8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2739861.png)
![3-Ethenylsulfonyl-N-[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]propanamide](/img/structure/B2739863.png)
